molecular formula C21H21ClO12 B150078 Delphinidin 3-galactoside CAS No. 68852-84-6

Delphinidin 3-galactoside

Cat. No. B150078
CAS RN: 68852-84-6
M. Wt: 500.8 g/mol
InChI Key: ZJWIIMLSNZOCBP-KGDMUXNNSA-N
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Description

Delphinidin 3-galactoside, also known as Myrtillin, is an anthocyanin . It is the 3-glucoside of delphinidin and can be found in all green plants . It is most abundantly found in black beans, blackcurrant, blueberry, huckleberry, bilberry leaves, and in various myrtles, roselle plants, and Centella asiatica plant .


Synthesis Analysis

The synthesis of Delphinidin 3-galactoside involves several enzymes. Flavanone 3-hydroxylase (F3H) reacts with naringenin and converts it into DHK, which then can be either hydroxylated at the 3′ position (by F3′H) or at both the 3′ and 5′ positions (by F3′5′H) to produce DHQ and DHM, respectively .


Molecular Structure Analysis

Delphinidin 3-galactoside has a molecular formula of C21H21O12 . It is a polyphenolic compound that presents oxygen (first position) and is linked to the sugar moiety in 3-O-β- position of the C ring . It can reach different molecular structures, such as delphinidin-3-O-glucoside (Dp-3-G), delphinidin-3-O-rutinoside (Dp-3-R), delphinidin-3-O-galactoside (Dp-3-Ga), delphinidin-3-O-sambubioside (Dp-3-S), and delphinidin-3-O-arabinoside (Dp-3-A) through chemical structure-based glycosyl substitution .


Chemical Reactions Analysis

Delphinidin 3-galactoside exhibits a variety of useful biological activities by distinct and complex mechanisms . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability .


Physical And Chemical Properties Analysis

Delphinidin 3-galactoside has a molar mass of 500.84 g/mol . It is a water-soluble compound .

Scientific Research Applications

Antioxidant and Protective Effects

Delphinidin 3-galactoside (D3G) demonstrates significant antioxidant activity. It is known to protect mouse hepatocytes from cytotoxicity induced by (-)-epigallocatechin-3-gallate (EGCG), a compound with both antioxidant and prooxidative properties. D3G achieves this by up-regulating protective proteins like heme oxygenase-1 and heat shock protein 70, thereby reducing endoplasmic reticulum (ER) stress responses (Inoue, Maeda-Yamamoto, Nesumi, & Murakami, 2012).

Effects on Insulin Secretion

Research has shown that D3G can stimulate insulin secretion from pancreatic β-cells in vitro. This property is particularly noteworthy as it suggests potential applications in managing diabetes or related metabolic disorders (Jayaprakasam, Vareed, Olson, & Nair, 2005).

Interaction with Enzymes

D3G has been studied for its inhibitory effects on tyrosinase activity, an enzyme involved in melanin production. Spectroscopic studies and molecular docking have revealed that D3G can bind with tyrosinase, suggesting potential uses in dermatology or cosmetic applications (Chen et al., 2021).

Anti-Angiogenic Properties

Encapsulation of D3G in small extracellular vesicles enhances its stability and anti-angiogenic efficacy. This finding opens up potential therapeutic applications in treating diseases associated with excessive vascularization, including certain types of cancer (Barkallah et al., 2021).

Anticancer Potential

Studies have indicated that D3G and other anthocyanins can inhibit the growth of various human tumor cell lines, suggesting a potential role in cancer prevention or therapy (Zhang, Vareed, & Nair, 2005).

Impact on Cell Differentiation

Delphinidin has been shown to inhibit the differentiation of pre-adipocytes by activating Wnt/β-catenin signaling. This property suggests possible applications in treating metabolic diseases like obesity (Rahman, Jeon, & Kim, 2016).

Metabolic Regulation

Delphinidin's effect on metabolic regulation and potential as a biomarker for oxidative stress-induced damage in A549 cells has been explored. This research suggests roles in antioxidant activity and possibly in therapeutic interventions for oxidative stress-related conditions (Ye et al., 2022).

Anti-Metastatic Effects in Colorectal Cancer

Delphinidin shows promising results in inhibiting colorectal cancer metastasis. It achieves this by upregulating miR-204-3p and suppressing the integrin/FAK axis, which could be significant in developing new therapeutic strategies against colorectal cancer metastasis (Huang et al., 2019).

Safety And Hazards

In case of exposure, it is recommended to take off contaminated clothing and rinse skin with water. If symptoms persist, seek medical advice .

Future Directions

Delphinidin 3-galactoside is a promising bioactive compound that can be used for the development of nutraceuticals and food products for human health . Future research should focus on more animal and human studies to determine the true potential of delphinidin .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIIMLSNZOCBP-KGDMUXNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delphinidin 3-galactoside

CAS RN

28500-00-7
Record name Delphinidin galactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DELPHINIDIN 3-GALACTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
839
Citations
CY Wang, CT Chen, SY Wang - Food Chemistry, 2009 - Elsevier
… -3-arabinoside, delphinidin-3-galactoside, cyanidin-3-galactoside, and delphinidin-3-arabinoside (Table 3). The levels of malvidin-3-galactoside, delphinidin-3-galactoside, delphindin-3…
Number of citations: 264 www.sciencedirect.com
DJ Comeskey, M Montefiori, PJB Edwards… - Journal of agricultural …, 2009 - ACS Publications
… Similarly, anthocyanin 2 was tentatively identified as delphinidin 3-galactoside by comparison with a blueberry extract known to contain delphinidin 3-galactoside, delphinidin 3-…
Number of citations: 61 pubs.acs.org
M Barkallah, J Nzoughet-Kouassi, G Simard… - Nutrients, 2021 - mdpi.com
(1) Background: The anthocyanin delphinidin exhibits anti-angiogenic properties both in in vitro and in vivo angiogenesis models. However, in vivo delphinidin is poorly absorbed, thus …
Number of citations: 5 www.mdpi.com
SY Wang, CT Chen, W Sciarappa… - Journal of agricultural …, 2008 - ACS Publications
… The mean values of the anthocyanins delphinidin 3-galactoside, delphinidin 3-glucoside, … Thus, fruit anthocyanins in blueberries (including delphinidin 3-galactoside, delphinidin 3-…
Number of citations: 402 pubs.acs.org
K Ogawa, H Sakakibara, R Iwata, T Ishii… - Journal of Agricultural …, 2008 - ACS Publications
… The major anthocyanins were cyanidin-3-galactoside and delphinidin-3-galactoside, at 8.04 and 8.62 mg/g extract, respectively. The HPLC profile of crowberry extract was similar to …
Number of citations: 187 pubs.acs.org
ID Asem, RK Imotomba, PB Mazumder, JM Laishram - Symbiosis, 2015 - Springer
… Four main anthocyanins, ie, delphinidin 3-galactoside, … three main anthocyanins, delphinidin 3-galactoside, delphinidin 3-… In both the cultivars, delphinidin 3-galactoside is the most …
Number of citations: 70 link.springer.com
T Krupa, K Tomala - Journal of Fruit and Ornamental Plant Research, 2007 - sciendo.com
… Antioxidant activity of highbush blueberry fruits correlated with the content of total anthocyanins and particularly delphinidin-3-glucoside, delphinidin3-galactoside, delphinidin-3-…
Number of citations: 38 sciendo.com
A Ruiz, I Hermosín-Gutiérrez, C Vergara… - Food research …, 2013 - Elsevier
… Delphinidin-3-galactoside (peak 1) (confirmed by using commercial standards) and delphinidin-pentoside (peak 6) were detected; the latter compound co-eluted with cyanidin-3-…
Number of citations: 131 www.sciencedirect.com
K Hummer, R Durst - HortScience, 2007 - ars.usda.gov
… myrtillus LV praestans contains significant portions of delphinidin-3-galactoside, delphinidin-3-glucoside, cyanidin-3-glucoside, cyanidin-3-arabinoside and minor amounts of …
Number of citations: 0 www.ars.usda.gov
SY Wang, CT Chen - Food Chemistry, 2010 - Elsevier
… phenolic acids (chlorogenic acid, myricetin 3-arabinoside, quercetin 3-galactoside, quercetin 3-arabinoside, and kaempferol 3-glucoside) and anthocyanins (delphinidin 3-galactoside, …
Number of citations: 77 www.sciencedirect.com

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